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Compound of Interest

Compound Name: Strontium Ranelate (Standard)

Cat. No.: B11935870 Get Quote

Welcome to the technical support center for researchers, scientists, and drug development

professionals working with strontium ranelate. This resource provides troubleshooting guides

and frequently asked questions (FAQs) to address challenges related to the interference of

strontium ranelate in bone mineral density (BMD) measurements.

Frequently Asked Questions (FAQs)
Q1: Why do BMD measurements appear artificially high in patients treated with strontium

ranelate?

A1: The increase in bone mineral density (BMD) observed with strontium ranelate treatment is

partly a real increase in bone mass and partly a measurement artifact.[1] Strontium has a

higher atomic number and mass than calcium (atomic number 38 vs. 20).[2] Because of this,

strontium attenuates X-rays more strongly than calcium.[3][4] During treatment, strontium is

incorporated into the bone matrix, replacing some of the calcium in the hydroxyapatite crystals.

[5] Dual-energy X-ray absorptiometry (DXA), the standard method for measuring BMD, detects

this increased X-ray attenuation and interprets it as a higher mineral density, leading to an

overestimation of the true BMD.[1][3]

Q2: What is the estimated magnitude of this interference?

A2: In vitro studies using mixtures of strontium hydroxyapatite and calcium hydroxyapatite have

shown a consistent overestimation. For every 1% molar substitution of calcium by strontium in
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the bone mineral, the measured BMD is overestimated by approximately 10%.[6][7] This has

been corroborated by theoretical estimations.[3]

Q3: Does the type of DXA machine affect the degree of BMD overestimation?

A3: Yes, the overestimation of BMD can vary between different DXA manufacturers. This is due

to differences in the effective photon energy of the X-ray beams used by the devices.[3][8] The

proximity of the X-ray energies to the strontium K-edge at 16 keV can influence the degree of

attenuation.[8] Theoretical and experimental studies have shown different "strontium ratios"

(the percentage overestimation of BMD for a 1% molar substitution of strontium) for various

DXA systems.[3][8]

Q4: How can I correct for the strontium-induced overestimation in my experimental data?

A4: Correcting for the strontium artifact in BMD measurements is complex and subject to

uncertainties.[6] A precise correction requires knowing the bone strontium content at the

specific measurement site (e.g., lumbar spine, femoral neck).[6] This is often not feasible in a

clinical or research setting. However, an estimation of the "true" BMD can be made. It has been

suggested that approximately 75% to 80% of the observed increase in spine BMD after 1 to 3

years of strontium ranelate treatment can be attributed to the physical presence of strontium.[6]

Some researchers suggest that for practical purposes in monitoring treatment response,

adjustment for individual patients may not be necessary, as the unadjusted increase in BMD

correlates with fracture risk reduction.[9]

Q5: What is the underlying mechanism of action of strontium ranelate on bone?

A5: Strontium ranelate has a dual mechanism of action on bone metabolism.[5][10] It

simultaneously stimulates bone formation and inhibits bone resorption.[10][11] In vitro studies

have shown that strontium ranelate increases the replication of pre-osteoblastic cells and the

synthesis of collagen and other non-collagenic proteins by mature osteoblasts.[10][12] It also

inhibits the differentiation and activity of osteoclasts, the cells responsible for bone resorption.

[10]

Troubleshooting Guides
Issue 1: Unexpectedly large increases in BMD are observed in our preclinical animal studies

after short-term strontium ranelate administration.
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Possible Cause: This is likely due to the artifactual overestimation of BMD by DXA due to the

incorporation of strontium into the bone.

Troubleshooting Steps:

Acknowledge the Artifact: Recognize that the measured BMD is a combination of true

bone mass increase and the strontium interference.

Quantify Strontium Content: If feasible, measure the strontium content in bone samples

from a subset of animals using techniques like inductively coupled plasma optical

emission spectroscopy (ICP-OES) to correlate with the observed BMD changes.

Utilize Correction Factors: Apply a correction factor of approximately a 10% increase in

BMD for every 1% molar substitution of strontium for calcium, while acknowledging the

limitations of this approach.[6][7]

Complementary Analyses: Use other methods to assess bone health that are not affected

by strontium's X-ray attenuation, such as bone histomorphometry to evaluate bone

microarchitecture and turnover, and biomechanical testing to measure bone strength.[13]

Issue 2: There is significant variability in BMD measurements across different research sites in

a multi-center study.

Possible Cause: The use of different DXA machines from various manufacturers at each site

can contribute to this variability.[8]

Troubleshooting Steps:

Standardize Equipment: If possible, use the same model of DXA scanner for all

measurements within the study.

Cross-Calibration: If using different machines is unavoidable, perform a cross-calibration

study using phantoms with known strontium concentrations to determine the specific

"strontium ratio" for each device.

Record Machine Details: Meticulously document the manufacturer and model of the DXA

scanner used for each measurement.
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Apply Machine-Specific Corrections: Use the data from the cross-calibration to apply

machine-specific correction factors to the BMD data.

Quantitative Data Summary
Table 1: Overestimation of BMD due to Strontium Incorporation

Molar Ratio of Strontium
Hydroxyapatite to Total
Hydroxyapatite (%)

Approximate
Overestimation of BMD (%)

Reference(s)

1 10 [5][6][7]

Table 2: Theoretical Strontium Ratios for Different DXA Systems

DXA System Manufacturer
and Model

Theoretical Strontium
Ratio*

Reference(s)

Hologic Discovery 11.0 [8]

GE-Lunar Prodigy 9.9 [8]

Demetech Calscan 9.1 [8]

Osteometer Dexacare G4 8.5 [8]

*The ratio of the percentage overestimation of BMD to the molar percentage of strontium in

bone.[3][8]

Experimental Protocols
Protocol 1: In Vitro Determination of Strontium Interference on BMD Measurement

This protocol is adapted from the methodology described by Pors Nielsen et al. (1999).[7]

Preparation of Hydroxyapatite Mixtures:

Synthesize pure calcium hydroxyapatite (CaHA) and strontium hydroxyapatite (SrHA).
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Create a series of mixtures of CaHA and SrHA with varying and biologically relevant Sr/Ca

molar ratios (e.g., 0% to 3.5%).[7]

Ensure a constant total concentration of divalent cations in all mixtures.

Phantom Preparation:

Place the hydroxyapatite mixtures into standardized plastic dishes to achieve an areal

density similar to human vertebral mineral density (approximately 0.7-1.1 g/cm²).[7]

DXA Scanning:

Scan the phantoms using the DXA instrument(s) being evaluated.

If investigating the effect of soft tissue, place the phantoms in a water bath during

scanning.[7]

Data Analysis:

Measure the Bone Mineral Content (BMC) and BMD for each phantom.

Plot the percentage overestimation of BMC and BMD against the known strontium content

(molar ratio).

Determine the linear relationship and calculate the "strontium ratio" for the specific DXA

machine.[7]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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